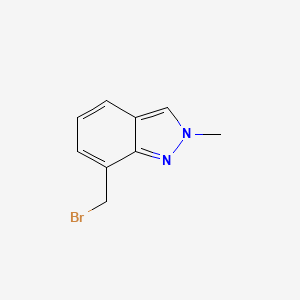

7-Bromomethyl-2-methylindazole

描述

Overview of the Indazole Heterocyclic System in Academic Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of contemporary chemical research. nih.gov This scaffold, with its 10-π electron aromatic system, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.govnih.gov The planar nature of the indazole ring allows for extensive functionalization, making it a versatile building block in the synthesis of complex molecules. nih.gov Research into heterocyclic compounds, especially those containing nitrogen, remains a vibrant area of study for both synthetic and natural product chemists. nih.gov

Pharmacological and Biological Relevance of Indazole Derivatives in Contemporary Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. nih.govnih.gov These compounds have garnered significant attention for their potential as anti-inflammatory, antimicrobial, anticancer, and anti-HIV agents. nih.govresearchgate.net Several FDA-approved drugs, such as Niraparib for ovarian cancer and Pazopanib, a tyrosine kinase inhibitor, feature the indazole core, underscoring its therapeutic importance. nih.govnih.gov The diverse pharmacological profiles of indazole derivatives have made them a focal point for the development of novel therapeutic agents. nih.govresearchgate.net

The Strategic Role of Halogenated and Methylated Indazoles in Chemical Biology

The introduction of halogen and methyl groups onto the indazole scaffold plays a crucial role in modulating the physicochemical and biological properties of the resulting derivatives. Halogenation, particularly with bromine or iodine, provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the creation of diverse molecular libraries. vulcanchem.comsmolecule.com The presence of a halogen can also influence binding interactions with biological targets through halogen bonding. vulcanchem.com

Methylation, on the other hand, can impact the electronic properties, lipophilicity, and steric profile of the molecule, which are critical factors for drug-like characteristics. vulcanchem.com The strategic placement of these functional groups is a key strategy in medicinal chemistry to fine-tune the activity and selectivity of drug candidates. For instance, the presence of a bromomethyl group introduces a reactive site for further functionalization in organic synthesis. cymitquimica.com

Contextualizing 7-Bromomethyl-2-methylindazole within Advanced Heterocyclic Chemistry Research

This compound is a specific derivative that embodies the strategic functionalization of the indazole core. chemimpex.com The "7-bromo" substituent provides a reactive site for nucleophilic substitution and other synthetic modifications, while the "2-methyl" group directs the substitution pattern and influences the electronic nature of the heterocyclic system. This compound serves as a key intermediate in the synthesis of more complex molecules with potential applications in both medicinal chemistry and material science. chemimpex.com Its structure allows for the exploration of new synthetic pathways and the development of novel compounds with tailored biological activities, such as anti-inflammatory and anti-cancer properties. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H9BrN2 |

| Molecular Weight | 225.09 g/mol |

| CAS Number | 1363380-76-0 |

| Appearance | White Solid |

This table summarizes key properties of this compound. chemimpex.comcalpaclab.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-(bromomethyl)-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFCPSPZWUBWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283500 | |

| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-76-0 | |

| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromomethyl 2 Methylindazole and Analogous Indazole Scaffolds

Precursor Synthesis Strategies for Indazole Core Functionalization at C-7

Functionalization at the C-7 position of the indazole ring is a critical step in building the target molecule. This can be approached by either directly halogenating the C-7 position or by constructing the indazole ring from a precursor that already contains a methyl group at the equivalent position.

Direct and selective bromination at the C-7 position of the indazole ring is a challenging but achievable transformation. The reactivity of the indazole ring often favors substitution at other positions, such as C-3 or C-5. However, specific conditions and reagents have been developed to achieve C-7 selectivity.

Research has demonstrated that a direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles can be accomplished using N-bromosuccinimide (NBS). For instance, treating N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with 1.1 equivalents of NBS in dimethylformamide (DMF) at 80 °C yields the desired C-7 halogenated product. While this method is effective for 4-substituted indazoles, the presence and nature of substituents on the indazole ring are crucial for directing the halogenation to the C-7 position. Without such directing groups, obtaining high selectivity for C-7 bromination can be difficult due to the higher reactivity of other positions on the indazole core.

| Substrate | Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | N-Bromosuccinimide (NBS) | DMF | 80 °C | Selective bromination at C-7 |

An alternative and often more controlled strategy involves synthesizing the indazole ring from a starting material that already possesses the required C-7 substituent. To obtain a 7-methylindazole precursor, a common method is to start with an appropriately substituted aniline (B41778).

One documented synthesis for 7-methyl-1H-indazole begins with 2,6-dimethylaniline. chemicalbook.com In this procedure, the aniline is treated with tert-butyl nitrite (B80452) in chloroform, followed by the addition of potassium acetate (B1210297) and 18-crown-6. The reaction mixture is heated to reflux, leading to the formation of the 7-methyl-1H-indazole ring system. This method provides a direct route to the key intermediate required for subsequent side-chain halogenation. chemicalbook.com

Targeted Introduction of the Bromomethyl Moiety at C-7

Once a 7-substituted indazole precursor is obtained, the next critical step is the introduction of the bromomethyl group at this position. This can be achieved either by halogenating an existing methyl group or, in theory, through direct C-H functionalization.

The conversion of a methyl group at the C-7 position to a bromomethyl group is typically accomplished via a free-radical halogenation reaction. This type of reaction, often referred to as benzylic bromination for benzene (B151609) derivatives, is highly selective for the position adjacent to an aromatic ring due to the resonance stabilization of the resulting radical intermediate. chemistrysteps.comchadsprep.com

The reagent of choice for this transformation is N-bromosuccinimide (NBS), used in conjunction with a radical initiator such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). chadsprep.com The use of NBS is advantageous because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes competitive and undesired electrophilic aromatic substitution on the indazole ring itself. youtube.comyoutube.com The reaction proceeds through the abstraction of a hydrogen atom from the methyl group by a bromine radical, forming a resonance-stabilized "indazolylic" radical, which then reacts with Br₂ to form the 7-bromomethylindazole product. youtube.com

| Substrate Type | Reagent | Initiator | Solvent | Product Type |

|---|---|---|---|---|

| Alkyl-substituted aromatic/heteroaromatic ring | N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Carbon Tetrachloride (CCl₄) or Cyclohexane | Bromomethyl-substituted ring |

The direct conversion of an aromatic C-H bond at the C-7 position to a C-CH₂Br bond represents a more atom-economical but synthetically challenging approach. Direct C-H functionalization is a modern area of organic synthesis, but its application for bromomethylation of heteroaromatic systems like indazole is not well-established. rsc.org Most C-H activation strategies for indazoles focus on forming C-C, C-N, or C-O bonds, often requiring transition metal catalysts and specific directing groups. The development of a practical, regioselective C-H bromomethylation method for the indazole C-7 position remains a significant synthetic hurdle. Consequently, the two-step sequence of installing a methyl group followed by side-chain bromination is the more conventional and reliable pathway.

N-Methylation Strategies for the Indazole Nitrogen at N-2

The final key transformation is the methylation of the indazole nitrogen, specifically at the N-2 position. The alkylation of the indazole ring is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which typically leads to a mixture of regioisomers. beilstein-journals.org The ratio of N-1 to N-2 alkylated products is highly dependent on the reaction conditions, the nature of the electrophile, and the steric and electronic properties of substituents on the indazole ring. nih.gov

Generally, N-1 alkylated products are considered thermodynamically more stable, while N-2 products are often favored under kinetic control. researchgate.net For the synthesis of 7-Bromomethyl-2-methylindazole, achieving high selectivity for N-2 methylation is essential. Several strategies have been developed to favor N-2 alkylation:

Influence of Substituents: The presence of a substituent at the C-7 position can sterically hinder the N-1 position, thereby directing alkylation towards the more accessible N-2 nitrogen. Studies have shown that indazoles with C-7 substituents, such as nitro or carboxylate groups, can exhibit excellent N-2 regioselectivity in alkylation reactions. researchgate.netnih.gov

Reagent Selection: Specific methylating agents can provide high N-2 selectivity. An efficient method for the regioselective synthesis of 2-methyl-2H-indazoles involves the use of methyl 2,2,2-trichloroacetimidate under acidic conditions. researchgate.net This reagent is particularly effective for promoting methylation at the kinetically favored N-2 position.

| Substrate Type | Reagent | Conditions | Controlling Factor |

|---|---|---|---|

| 7-Substituted Indazole | Standard Methylating Agent (e.g., Methyl Iodide) | Base, various solvents | Steric hindrance from C-7 group directs to N-2 researchgate.netnih.gov |

| Various Indazoles | Methyl 2,2,2-trichloroacetimidate | Acidic catalysis (e.g., TfOH) | Reagent-controlled kinetic selectivity researchgate.net |

Selective N-Alkylation Protocols

A primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation at the N1 versus the N2 position. nih.gov The electronic properties of the indazole ring and the reaction conditions can lead to mixtures of both isomers. researchgate.net Consequently, significant research has focused on developing protocols that selectively yield either the N1- or N2-alkylated product.

N1-alkylated indazoles are prevalent motifs in medicinal chemistry, and thermodynamically controlled reactions often favor their formation. nih.gov A developed methodology for selective N1-alkylation has proven to be practical, scalable, and broad in scope, showing high selectivity with no detectable N2-alkylated products upon completion. nih.gov This approach was successfully demonstrated on a 100 g scale, indicating its suitability for manufacturing. nih.gov

Conversely, achieving high selectivity for the N2 position often requires kinetically controlled conditions or specific catalytic systems. researchgate.net A metal-free approach using Brønsted acid catalysis with sulfoxonium ylides has been reported to afford excellent N2-selectivity and good yields. acs.org Interestingly, the modulation of the catalyst in this system allows for a switchable N1/N2-alkylation, providing access to either regioisomer. acs.org Another effective method for selective N2-alkylation employs alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. researchgate.netthieme-connect.com This protocol is compatible with a diverse range of primary, secondary, and tertiary alkyl groups and various indazole and azaindazole cores. thieme-connect.com Quantum mechanical analysis suggests that the high N2 selectivity in this reaction is due to a lower energy barrier for the N2 pathway compared to the N1 pathway, where the substrate must first convert to a higher-energy tautomer. wuxibiology.com

The choice of alkylation strategy is critical and depends on the desired regioisomer, with different conditions favoring either thermodynamic or kinetic products.

Table 1: Comparison of Selective N-Alkylation Protocols for Indazoles

| Feature | N1-Alkylation Protocol | N2-Alkylation Protocol |

| Control Type | Thermodynamic nih.gov | Kinetic / Catalytic researchgate.netacs.org |

| Typical Reagents | Aldehydes (with hydrogenation) nih.gov | Sulfoxonium ylides, Alkyl 2,2,2-trichloroacetimidates acs.orgthieme-connect.com |

| Catalysts/Promoters | Platinum on carbon (for hydrogenation step) nih.gov | Brønsted acids, Trifluoromethanesulfonic acid, Copper(II) triflate acs.orgthieme-connect.com |

| Selectivity | High N1 selectivity nih.gov | High N2 selectivity acs.orgthieme-connect.com |

| Key Advantage | Scalable and suitable for manufacturing nih.gov | Access to less common N2 isomers, switchable selectivity possible acs.orgthieme-connect.com |

Tandem Synthetic Sequences for Multi-Substitution

One powerful tandem approach involves transition-metal-catalyzed C–H bond activation followed by cyclization. nih.gov For instance, rhodium(III) catalysts have been used for the synthesis of 3-acyl-2H-indazoles through a tandem C-H activation and intramolecular annulation sequence involving azobenzenes and sulfoxonium ylides. nih.gov This method provides a direct route to functionalized indazoles by forming multiple bonds in a single operation. nih.govnih.gov

Multi-component reactions (MCRs) are another class of tandem sequences that are particularly effective for synthesizing indazole derivatives. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, efficiently produces various 2H-indazoles. organic-chemistry.org The catalyst is crucial for facilitating the formation of both C-N and N-N bonds in the sequence. organic-chemistry.org Similarly, a palladium-catalyzed process starting from 2-bromobenzyl bromides and arylhydrazines involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation to yield 2-aryl-substituted 2H-indazoles. organic-chemistry.org These methods showcase the utility of tandem sequences in rapidly assembling the core structure with desired substitutions.

Advanced Catalytic Approaches in this compound Synthesis

The synthesis of the indazole core itself has been significantly advanced through the use of catalysis, enabling more efficient and environmentally benign routes compared to classical methods. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Indazole Scaffold Construction

Transition metals such as palladium, rhodium, copper, and cobalt play a pivotal role in modern organic synthesis, and their application has led to the development of numerous methods for constructing the indazole ring. researchgate.netnitk.ac.in These catalytic reactions often proceed via C-H activation, amination, or annulation pathways. nih.gov

Rhodium(III)-catalyzed systems are effective for the [4+1] annulation of azoxy compounds with diazoesters or the reaction of azobenzenes with aldehydes, providing direct access to substituted N-aryl-2H-indazoles. nih.gov Palladium catalysis is also widely used, for example, in the intramolecular amination of aryl halides to form the indazole's pyrazole (B372694) ring. samipubco.com A direct and operationally simple palladium-catalyzed synthesis of 2-aryl-substituted 2H-indazoles has been developed from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Cobalt catalysis offers a lower-cost alternative to precious metals like rhodium and palladium. acs.org Air-stable cobalt(III) catalysts have been successfully used for the synthesis of 2-aryl indazoles through C–H bond functionalization and addition to aldehydes, followed by cyclization. acs.org Copper-catalyzed reactions are also prominent, particularly in three-component reactions that form both C-N and N-N bonds in a single pot to yield 2H-indazoles. organic-chemistry.org

Table 2: Overview of Transition Metal Catalysts in Indazole Scaffold Synthesis

| Metal Catalyst | Reaction Type | Starting Materials Example | Product Type |

| Rhodium (Rh) | C-H Activation / Annulation nih.gov | Azobenzenes and Aldehydes | 2-Aryl-2H-indazoles |

| Palladium (Pd) | Intramolecular Amination organic-chemistry.orgsamipubco.com | N-Aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles |

| Cobalt (Co) | C-H Functionalization / Cyclization acs.org | Azo compounds and Aldehydes | 2-Aryl-2H-indazoles |

| Copper (Cu) | Multi-component Reaction organic-chemistry.org | 2-Bromobenzaldehydes, Amines, Sodium Azide | 2H-Indazoles |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically feasible, and efficient. acs.orgresearchgate.net In indazole synthesis, these principles are applied by using sustainable catalysts, greener solvents, and energy-efficient reaction conditions.

The use of heterogeneous catalysts is a key green strategy, as they can be easily recovered and recycled. Copper oxide nanoparticles supported on activated carbon have been employed as an efficient and recyclable heterogeneous catalyst for the one-pot synthesis of 2H-indazoles. acs.org This reaction is performed in polyethylene (B3416737) glycol (PEG), a biodegradable and non-toxic solvent, further enhancing the green credentials of the method. organic-chemistry.orgacs.org

Other green approaches focus on eliminating hazardous reagents and metal catalysts altogether. researchgate.net A grinding protocol using ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) provides an eco-friendly route to 1-H-indazoles with high yields and short reaction times. samipubco.com Alternative energy sources like microwave irradiation have been used to accelerate reactions, often in green solvents like ionic liquids, reducing reaction times and energy consumption. researchgate.net The use of natural catalysts, such as lemon peel powder, under ultrasonic irradiation represents another innovative and environmentally friendly approach. researchgate.net These methods demonstrate a clear trend towards developing more sustainable synthetic routes for valuable indazole compounds.

Reactivity and Derivatization Chemistry of 7 Bromomethyl 2 Methylindazole

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The C(sp³)-Br bond in the bromomethyl group of 7-Bromomethyl-2-methylindazole is highly susceptible to attack by nucleophiles, making it an excellent electrophile for substitution reactions. This reactivity is characteristic of benzylic halides, where the adjacent aromatic indazole ring stabilizes the transition state of the reaction.

The displacement of the bromide ion by heteroatom nucleophiles is a common and straightforward method for the derivatization of this compound. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Detailed research findings, particularly from patent literature describing the synthesis of complex pharmaceutical agents, demonstrate the utility of this compound as a building block. In one study, the closely related analogue, 7-(bromomethyl)-1H-indazole, was reacted with 5-bromo-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide to furnish the corresponding N-alkylated product. acs.org This reaction exemplifies a typical Sₙ2 displacement where a nitrogen atom acts as the nucleophile.

While specific examples for the 2-methyl isomer are less prevalent in readily available literature, the reactivity pattern is well-established with analogous structures. For instance, the synthesis of various indazole derivatives for therapeutic applications has been accomplished by reacting 7-(bromomethyl)-1-isopropyl-1H-indazole with a range of amine and thiol nucleophiles. The general conditions for these substitutions involve reacting the bromomethyl indazole with the desired nucleophile in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Below is a data table summarizing representative nucleophilic substitution reactions on a closely related indazole scaffold, illustrating the scope of this transformation.

| Nucleophile | Reagent | Base | Solvent | Product Structure |

| Amine | 4-Fluoropiperidine | K₂CO₃ | Acetonitrile (B52724) | 7-((4-Fluoropiperidin-1-yl)methyl)-1-isopropyl-1H-indazole |

| Amine | Morpholine | K₂CO₃ | Acetonitrile | 4-((1-Isopropyl-1H-indazol-7-yl)methyl)morpholine |

| Thiol | 4-Chlorothiophenol | K₂CO₃ | Acetonitrile | 7-(((4-Chlorophenyl)thio)methyl)-1-isopropyl-1H-indazole |

This table presents data from analogous reactions with 7-(bromomethyl)-1-isopropyl-1H-indazole to illustrate the expected reactivity.

The bromomethyl group can also participate in intramolecular reactions to form new ring systems. If a nucleophilic group, typically a nitrogen-containing moiety, is tethered to another position on the indazole core or to a substituent, an intramolecular cyclization can occur. This process is a powerful strategy for constructing fused or spirocyclic heterocyclic systems containing the indazole nucleus.

For this reaction to proceed, a precursor molecule must be synthesized that contains both the 7-bromomethyl group and a suitably positioned nucleophile (e.g., an amino or hydroxyl group). Upon treatment with a base, the nucleophile is deprotonated and attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and closing the ring. The feasibility and outcome of such cyclizations depend on factors like the length and flexibility of the tether connecting the two reactive groups, which govern the thermodynamics and kinetics of the ring formation (Baldwin's rules).

While this is a well-established synthetic strategy, specific examples detailing the intramolecular cyclization of derivatives of this compound are not prominently featured in peer-reviewed literature, though the potential for such transformations is clear based on fundamental reactivity principles.

Chemical Transformations Involving the Indazole Core in the Presence of the Bromomethyl Group

The reactivity of the indazole core in this compound is influenced by the existing substituents: the electron-donating 2-methyl group and the electron-withdrawing 7-bromomethyl group. These groups, along with the inherent electronic nature of the fused heterocyclic ring system, dictate the outcome of various chemical transformations. The presence of the reactive bromomethyl group necessitates careful selection of reaction conditions to achieve selective modification of the indazole nucleus without affecting the side chain.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the case of this compound, the substitution occurs on the benzene (B151609) ring portion of the molecule. The position of substitution is directed by the combined electronic and steric effects of the existing 2-methyl and 7-bromomethyl groups. lumenlearning.compressbooks.pub

The available positions for electrophilic attack are C4, C5, and C6. The directing effects of the substituents can be predicted by considering their influence on the stability of the cationic intermediate (arenium ion) formed during the reaction. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) typically uses a mixture of nitric acid and sulfuric acid. The strong activating effect of the indazole nucleus is expected to facilitate this reaction, though the conditions must be controlled to prevent side reactions with the bromomethyl group.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). rsc.org Studies on 2-substituted indazoles have shown that halogenation often occurs selectively at the C3 position; however, when C3 is blocked or deactivated, substitution can be directed to the benzene ring. chim.it For this compound, halogenation is expected on the benzene moiety.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions: Alkylation and acylation are generally challenging on indazole systems due to the basic nitrogen atoms, which can coordinate with the Lewis acid catalyst, deactivating the ring. However, under specific conditions, these reactions may be possible.

The precise outcome of these reactions on this compound is not extensively documented, but predictions can be made based on the directing effects of analogous substituted indazoles. The interplay between the N2-methyl group's influence and the C7-bromomethyl group's deactivating effect will determine the regiochemical outcome.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| C4 | Moderately Favored | Ortho to the electron-donating influence of the pyrazole (B372694) ring system, but may experience some steric hindrance from the adjacent C7-substituent. |

| C5 | Least Favored | Meta to the pyrazole ring's activating influence and para to the deactivating 7-bromomethyl group. |

| C6 | Most Favored | Para to the pyrazole ring's activating influence and meta to the deactivating 7-bromomethyl group, representing the most electronically favored position with moderate steric hindrance. |

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Oxidation and Reduction Chemistry

The indazole core can undergo both oxidation and reduction, although these reactions can also affect the bromomethyl substituent if not performed under selective conditions.

Oxidation: The indazole ring is generally stable to mild oxidizing agents. However, strong oxidants can lead to ring cleavage. An iminoiodane-enabled oxidative ring-opening of 2H-indazoles has been reported to yield ortho-N-acylsulfonamidated azobenzenes, demonstrating a potential pathway for cleaving the C-N bond of the pyrazole ring under specific oxidative conditions. acs.org For this compound, such harsh conditions could also lead to oxidation of the bromomethyl group.

Reduction: Catalytic hydrogenation can reduce the benzene ring of the indazole system, although this typically requires harsh conditions (high pressure and temperature). More commonly, reduction reactions target specific functional groups. While the indazole core is relatively resistant to reduction, methods for the reductive cyclization of ortho-nitro-ketoximes are used to synthesize the indazole ring itself. researchgate.net In the context of this compound, a key consideration would be the potential for reductive debromination of the bromomethyl group, for instance, using reagents like H₂/Pd-C or certain hydride reagents, which would convert it to a methyl group. Selective reduction of other functional groups introduced onto the ring would require careful choice of reagents to preserve the C-Br bond.

Regioselectivity and Stereoselectivity in Reactions of this compound

Achieving selectivity is paramount in the synthesis of complex molecules derived from this compound. Regioselectivity concerns which position on the molecule reacts, while stereoselectivity concerns the spatial orientation of the new bonds formed.

Controlling Reaction Pathways for Targeted Derivatization

The structure of this compound offers multiple reactive sites: the benzenoid ring (C4, C5, C6), the C3 position of the pyrazole ring, and the benzylic carbon of the bromomethyl group. Controlling which site reacts is a significant synthetic challenge.

Benzylic Substitution vs. Aromatic Substitution: The bromomethyl group is highly susceptible to nucleophilic substitution (an Sₙ2 reaction), which is often kinetically favored over electrophilic substitution on the aromatic ring. To promote SEAr, conditions are typically chosen that involve strong electrophiles and non-nucleophilic media. Conversely, to target the bromomethyl group, nucleophilic reagents and polar aprotic solvents are employed.

Controlling N-Alkylation vs. C-Alkylation: In related 1H-indazoles, alkylation can occur at either N1 or N2. nih.gov For this compound, the N2 position is already substituted. However, derivatization at the C3 position is a known pathway for indazoles. chim.it C3-lithiation followed by reaction with an electrophile is a common strategy, but this requires a directing group, often at N1 or N2. The existing 2-methyl group could potentially direct metalation to the C3 position.

Influence of Substituents: The electronic nature of substituents on the indazole ring significantly impacts regioselectivity. For instance, studies on the N-alkylation of various substituted indazoles show that electron-withdrawing groups at the C7 position can confer excellent N2 selectivity. nih.govresearchgate.net While N2 is blocked in the target molecule, this principle highlights the powerful directing effect of substituents at C7, which would similarly influence other reactions.

Table 2: Illustrative Control of Reaction Pathways

| Target Site | Reaction Type | Illustrative Conditions | Rationale |

| 7-CH₂Br | Nucleophilic Substitution | KCN, DMSO | Favors Sₙ2 reaction at the benzylic position over other pathways. |

| C6 Position | Electrophilic Substitution | HNO₃, H₂SO₄, 0°C | Strong electrophile and non-nucleophilic conditions favor SEAr on the activated aromatic ring. |

| C3 Position | C-H Functionalization | n-BuLi, then E⁺ | Directed metalation can activate the C3 position for reaction with an electrophile (E⁺). |

This table provides hypothetical examples to illustrate the principles of regioselective control.

Chiral Auxiliary and Asymmetric Catalysis Approaches

The parent molecule, this compound, is achiral. The introduction of chirality requires a reaction that creates a stereocenter with a preference for one enantiomer over the other. This is achieved through asymmetric synthesis. researchgate.net

Chiral Auxiliary Approaches: A chiral auxiliary is a chiral molecule that is temporarily attached to the achiral starting material. It directs a subsequent reaction to occur stereoselectively, after which the auxiliary is removed, leaving an enantiomerically enriched product. For example, the bromomethyl group of this compound could be reacted with a chiral alcohol or amine to form a chiral ether or amine derivative. This attached chiral group could then direct the stereochemistry of a subsequent reaction, for instance, an alkylation at a position alpha to a newly introduced carbonyl group.

Asymmetric Catalysis: In this approach, a small amount of a chiral catalyst is used to control the stereochemical outcome of the reaction. The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer. For example, if the bromomethyl group were converted to an aldehyde (7-formyl-2-methylindazole), an asymmetric allylation or aldol (B89426) reaction could be performed using a chiral catalyst to create a chiral secondary alcohol. Copper-hydride (CuH) catalysis has been successfully used for the asymmetric C3-allylation of indazole electrophiles, demonstrating the potential for catalytic methods to generate quaternary chiral centers on the indazole scaffold. mit.edu

These asymmetric strategies are crucial for synthesizing specific enantiomers of complex indazole derivatives, which is often a requirement for biologically active compounds and pharmaceuticals.

Biological and Pharmacological Research of 7 Bromomethyl 2 Methylindazole Derivatives

Exploration in Drug Discovery and Development

The indazole nucleus is a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this motif. rsc.orgresearchgate.net Its derivatives have been extensively studied for a wide range of therapeutic applications due to their diverse biological activities. nih.govmdpi.com

Anti-Cancer Activities of Indazole Derivatives

Indazole derivatives are recognized as promising anti-tumor agents, with research demonstrating their efficacy against various cancer types, including lung, breast, colon, and prostate cancers. researchgate.netrsc.org Several approved anti-cancer drugs, such as Axitinib, Pazopanib, Entrectinib, and Niraparib, feature the indazole core, highlighting its importance in oncology drug development. rsc.orgrsc.orgbldpharm.com

The anti-cancer mechanisms of these derivatives are varied. rsc.org A primary mode of action is the inhibition of protein kinases, which are crucial for tumor growth, proliferation, and angiogenesis. rsc.orgrsc.org For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases. nih.govresearchgate.netnih.gov One study reported the design of indazole derivatives as VEGFR-2 kinase inhibitors, with the most potent compound showing an IC50 value of 1.24 nM and significant inhibition of angiogenesis. nih.gov Another research effort identified a 1H-indazol-3-amine derivative as a highly potent FGFR1 inhibitor with an IC50 of 2.9 nM. mdpi.com

Beyond kinase inhibition, indazole derivatives have shown the ability to induce apoptosis in cancer cells. One synthesized derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM) and promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. rsc.org

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Indazole-based VEGFR-2 inhibitor (Compound 30) | VEGFR-2 | IC50 = 1.24 nM; significant anti-angiogenic activity. | nih.gov |

| Indazole Derivative (Compound 2f) | Breast Cancer Cells (4T1) | IC50 = 0.23–1.15 μM; promoted apoptosis. | rsc.org |

| 1H-indazol-3-amine derivative (Compound 99) | FGFR1 | Enzyme IC50 = 2.9 nM; Cellular IC50 = 40.5 nM. | mdpi.com |

| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole (Compound 82a) | Pim-1, Pim-2, Pim-3 Kinases | IC50 values of 0.4, 1.1, and 0.4 nM, respectively. | mdpi.com |

Anti-Inflammatory Properties

The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine. mdpi.com Research has confirmed the anti-inflammatory potential of various indazole derivatives, often linked to their ability to modulate key inflammatory pathways. nih.govmdpi.com

Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in animal models, a standard test for acute inflammation. nih.gov The underlying mechanisms for this activity are believed to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β, and the scavenging of free radicals. nih.govmdpi.com The inflammatory response is a complex process, and the ability of these compounds to target multiple mediators suggests a broad anti-inflammatory action. nih.gov For instance, some 2H-indazole derivatives have demonstrated dual activity as both antimicrobial and anti-inflammatory agents by inhibiting COX-2. mdpi.com

Anti-Bacterial and Anti-Fungal Potentials

Indazole derivatives have demonstrated notable potential as antimicrobial agents, exhibiting activity against a range of pathogens. nih.govnih.gov Research has explored their efficacy against both bacterial and fungal strains. mdpi.comnih.gov

In vitro studies have shown that certain N-methyl-3-aryl indazoles are effective against bacterial strains such as Escherichia coli, Bacillus cereus, and the fungal strain Candida albicans. nih.gov The hybridization of the indazole scaffold with other cyclic systems has led to the development of 2H-indazole derivatives with dual antimicrobial and anti-inflammatory properties. mdpi.comnih.gov Some of these synthesized compounds showed significant antiprotozoal activity, proving more potent than the reference drug metronidazole (B1676534) against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Furthermore, specific 2,3-diphenyl-2H-indazole derivatives inhibited the in vitro growth of Candida albicans and Candida glabrata. mdpi.com The mechanism for these antimicrobial actions is still under investigation, with some evidence suggesting that 3-phenyl-1H-indazole derivatives may act as DNA gyrase B inhibitors. mdpi.com

Neurological and Psychiatric Disorder Research

The versatility of the indazole scaffold extends to the field of neuroscience, where derivatives have been investigated as modulators of key receptors in the central nervous system. nih.gov

Cannabinoid Receptor Ligands: A significant area of research has focused on indazole-3-carboxamide derivatives as potent synthetic cannabinoid receptor agonists (SCRAs), which bind to and activate cannabinoid receptors CB1 and CB2. researchgate.net These compounds were initially developed as potential analgesics. researchgate.net Subsequent research has explored the structure-activity relationships of these derivatives, leading to the development of both full and partial agonists. researchgate.netnih.gov Partial agonists targeting peripheral cannabinoid receptors are of particular interest, as they may offer therapeutic benefits for inflammatory diseases and gastrointestinal disorders with limited psychiatric side effects. nih.govbohrium.com Additionally, tetrahydroindazole (B12648868) derivatives have been identified as potent and peripherally selective CB1 receptor inverse agonists. nih.govx-mol.com

Dopamine (B1211576) D2 Receptor Antagonists: While the broader class of azaindole and indole (B1671886) derivatives has been more extensively studied as dopamine D2 receptor antagonists, the structural similarities suggest potential for indazole-based compounds in this area. nih.govnih.gov Dopamine D2 receptor antagonists are a cornerstone in the treatment of schizophrenia and other psychotic disorders. drugbank.com Research into related heterocyclic compounds has identified potent and selective D2 antagonists, providing a foundation for designing novel indazole-based ligands for these receptors. nih.govnih.gov

Investigations into Molecular Mechanisms of Action

Understanding the specific molecular targets of 7-Bromomethyl-2-methylindazole derivatives is crucial for their development as therapeutic agents. Research has focused on how these compounds interact with and inhibit various enzymes involved in disease pathology.

Enzyme Inhibition Studies

The ability of indazole derivatives to inhibit specific enzymes is a primary mechanism behind their diverse pharmacological effects. nih.govnih.gov

Kinases: Protein kinase inhibition is a major mechanism for the anti-cancer activity of indazole derivatives. rsc.orgrsc.org These compounds have been designed to target a wide array of kinases. nih.govresearchgate.net

VEGFR/FGFR: Many indazole derivatives are potent inhibitors of kinases involved in angiogenesis, such as VEGFR and FGFR. nih.govnih.govresearchgate.net

Aurora and Pim Kinases: Derivatives have been developed as inhibitors of Aurora kinases and Proviral Integration site MuLV (Pim) kinases, which are involved in cell cycle regulation and tumorigenesis. nih.govmdpi.comresearchgate.net

Other Kinases: The indazole scaffold has proven to be a key component in inhibitors for a multitude of other kinases, including Bcr-Abl, c-Met, and MAPKs. nih.govrsc.orgresearchgate.net

| Enzyme Target | Indazole Derivative Type | Key Finding | Reference |

|---|---|---|---|

| Phosphodiesterase 4 (PDE4) | N²-substituted indazole | Compound LZ-14 (Z21115) showed high PDE4D7 inhibitory activity (IC50 = 10.5 nM). | nih.gov |

| Phosphodiesterase 10A (PDE10A) | Pyrimidoindazole derivative | Identified as potent PDE10A inhibitors through fragment-based drug discovery. | nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | 7-Nitroindazole (B13768) (7-NI) | A selective nNOS inhibitor shown to impair spatial learning in vivo. | nih.gov |

| Monoamine Oxidase B (MAO-B) | C5-substituted indazoles | Exhibited potent MAO-B inhibition with IC50 values ranging from 0.0025–0.024 µM. | researchgate.net |

Nitric Oxide Synthase: Certain indazole derivatives have shown selectivity for nitric oxide synthase (NOS) isoforms. Notably, 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov Since nitric oxide is an important intercellular messenger, modulating its production has therapeutic implications, particularly in neuroscience. nih.gov

Phosphodiesterase: Indazole derivatives have emerged as promising inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular signaling. nih.gov

PDE4: N²-substituted indazole-based inhibitors have been developed for the potential treatment of inflammatory bowel disease, with some compounds showing high inhibitory activity and selectivity for PDE4D. nih.gov

PDE10A: Through fragment-based drug discovery, potent pyrimidoindazole derivatives have been identified as PDE10A inhibitors, a target for schizophrenia treatment. nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

The therapeutic potential of derivatives originating from the this compound scaffold is fundamentally linked to their ability to bind with high affinity and specificity to biological targets. The indazole nucleus is a recognized pharmacophore present in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov Research into these derivatives often begins with computational methods, such as molecular docking and pharmacophore modeling, to predict and analyze the interactions between the ligand (the indazole derivative) and the target protein's binding site.

A significant area of investigation for indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. nih.gov For instance, derivatives are often designed to target the ATP-binding pocket of kinases like pan-Pim kinases (Pim-1, Pim-2, Pim-3) and various receptor tyrosine kinases (RTKs) that are pivotal in cancer progression. nih.gov A notable example from the broader indazole class is Pazopanib, a potent tyrosine kinase inhibitor. nih.gov The binding profile of these compounds is characterized by specific hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. The substitution pattern on the indazole ring plays a critical role in defining this binding specificity and potency.

Furthermore, indazole derivatives have been investigated as inhibitors for enzymes outside the kinase family, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. researchgate.net The interaction with such targets is explored to develop agents with anti-inflammatory effects. researchgate.netnih.gov The precise nature of these ligand-target interactions is essential for achieving selective inhibition and avoiding off-target effects.

Cellular Pathway Modulation

The binding of this compound derivatives to their specific molecular targets initiates a cascade of events that modulate intracellular signaling pathways. The Wnt, FGF, and Hedgehog (Hh) signaling pathways are critical for tissue homeostasis, embryonic development, and stem cell function, and their aberrant activation is a hallmark of various cancers. nih.gov By inhibiting key proteins within these pathways, indazole derivatives can exert therapeutic effects.

For example, by targeting angiogenic RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can inhibit downstream signaling necessary for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. nih.gov One multi-target inhibitor based on the indazole scaffold, Compound 133, demonstrated potent inhibition of VEGFR-2, Tie-2, and EphB4, all of which are critical for angiogenesis. nih.gov The modulation of these pathways disrupts tumor growth, proliferation, and survival.

The Hedgehog signaling pathway, in particular, is a key target for therapeutic intervention in oncology. nih.gov Its dysregulation is implicated in numerous cancers, including basal cell carcinoma and acute myeloid leukemia. nih.gov Indazole-based molecules can be designed to interfere with components of this pathway, thereby suppressing tumor growth and stem cell self-renewal. The ultimate goal of this targeted modulation is to halt the cellular processes that drive disease progression.

In Vitro Pharmacological Evaluations of Derived Compounds

Cytotoxicity Assays in Cancer Cell Lines

A primary method for evaluating the anticancer potential of novel this compound derivatives is through in vitro cytotoxicity assays. These assays measure the ability of a compound to inhibit the growth of or kill cancer cells. A panel of human cancer cell lines, representing different types of cancer, is typically used. Common cell lines include A549 (lung), HepG2 (liver), MCF-7 (breast), and HCT116 (colon). mdpi.comjksus.org

The cytotoxic activity is quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50% compared to an untreated control. mdpi.com Compounds with low IC50 values are considered more potent. For example, studies on various heterocyclic compounds have shown potent activity, with some benzothiazole (B30560) derivatives exhibiting IC50 values more potent than the reference drug cisplatin (B142131) against the MCF-7 cell line. nih.gov Similarly, pyrazole (B372694) derivatives have demonstrated cell-specific cytotoxicity against breast cancer cell lines MCF7 and MDA-MB-231. nih.gov The data gathered from these assays are crucial for structure-activity relationship (SAR) studies, helping to identify the most promising derivatives for further development.

| Compound | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) |

|---|---|---|---|---|

| Derivative A | 6.3 | 11.0 | 8.5 | 15.2 |

| Derivative B | 3.5 | 3.8 | 5.1 | 10.8 |

| Derivative C | 15.8 | 15.6 | 21.4 | 25.0 |

| Cisplatin (Reference) | -- | -- | 13.3 | -- |

Data are hypothetical and for illustrative purposes, based on typical results from cited literature. mdpi.comjksus.orgnih.gov

Receptor Binding Assays and Functional Potency Measurements

Following the identification of cytotoxic activity, receptor binding and functional assays are performed to confirm that the observed cellular effects are due to the intended ligand-target interaction. These biochemical assays measure the direct interaction between the indazole derivative and its purified target protein (e.g., a specific kinase or enzyme).

The potency of the interaction is typically expressed as an IC50 value, representing the concentration of the inhibitor needed to reduce the enzyme's activity by half, or as an inhibition constant (Ki). dntb.gov.ua For example, novel 1H-indazole derivatives have been evaluated for their inhibitory activity against Pim kinases. One such compound, 82a, showed potent activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov These assays are critical for confirming the mechanism of action and for optimizing the selectivity of the compounds, ensuring they inhibit the target of interest more potently than other related proteins.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 82a | Pim-1 | 0.4 |

| Compound 82a | Pim-2 | 1.1 |

| Compound 82a | Pim-3 | 0.4 |

| Compound 133 | VEGFR-2 | 3.45 |

| Compound 133 | Tie-2 | 2.13 |

Data derived from cited research. nih.gov

Preclinical In Vivo Studies of Advanced Derivatives

Derivatives that demonstrate promising potency and selectivity in vitro are advanced to preclinical in vivo studies using animal models. These studies are designed to evaluate the compound's therapeutic efficacy and pharmacological properties in a living organism. For instance, the anti-inflammatory potential of indazole derivatives has been assessed in rat models of inflammation, where the primary outcome is the reduction of paw edema. nih.gov In one study, 5-aminoindazole (B92378) produced a maximum inhibition of carrageenan-induced paw edema of 83.09% at a specific dose. nih.gov

Similarly, for compounds developed as antidiabetic agents, efficacy is evaluated in diabetic rat models by monitoring key biomarkers such as blood glucose levels and lipid profiles over a period of weeks. mdpi.com These in vivo experiments provide essential information on how the compound behaves in a complex biological system, offering insights that cannot be obtained from in vitro assays alone. The results from these preclinical studies are critical for determining whether a compound has the potential to be advanced into clinical development for human use.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromomethyl Group Modifications on Biological Activity

The bromomethyl group at the 7-position of the indazole ring is a key feature that can be modified to modulate biological activity. This group can participate in various interactions with biological targets and its modification can influence potency, selectivity, and pharmacokinetic properties.

Replacing Bromine with Other Halogens or Functional Groups

The replacement of the bromine atom in the 7-bromomethyl group with other halogens (fluorine, chlorine, iodine) or different functional groups can significantly alter the compound's biological profile. While direct SAR studies on 7-halomethyl-2-methylindazoles are not extensively available in the reviewed literature, we can infer potential outcomes based on general principles of medicinal chemistry.

The nature of the halogen atom influences several key properties:

Electronegativity and Bond Strength: Fluorine, being the most electronegative halogen, can form strong bonds and may act as a hydrogen bond acceptor. The C-F bond is more stable to metabolic degradation compared to C-Br.

Size and Polarizability: As we move down the halogen group from fluorine to iodine, the atomic size and polarizability increase. This can impact steric interactions with the target protein and the nature of non-covalent interactions.

Leaving Group Ability: The bromide ion is a good leaving group, which could allow for covalent bond formation with a biological target. Replacing it with a poorer leaving group like fluoride (B91410) would likely abolish this reactivity, while replacing it with iodide, an even better leaving group, could enhance it.

Beyond halogens, introducing other functional groups in place of bromine could lead to a diverse range of interactions. For example, replacing the bromine with a hydroxyl group would introduce hydrogen bonding capabilities, while a cyano group could act as a hydrogen bond acceptor and occupy a narrow hydrophobic pocket. An amino group would introduce a basic center, potentially forming salt bridges with acidic residues in a protein.

Table 1: Hypothetical Impact of Bromine Replacement in 7-(Substituted-methyl)-2-methylindazole on Biological Interactions

| Substituted Methyl Group (at C7) | Potential Interaction Changes | Expected Impact on Activity |

| -CH₂F | Increased metabolic stability, potential H-bond acceptor | May alter potency and pharmacokinetics |

| -CH₂Cl | Similar to bromomethyl but with slightly different steric and electronic properties | Likely to retain similar activity profile to bromomethyl analog |

| -CH₂I | Increased reactivity as an alkylating agent | Could enhance covalent binding to a target, potentially increasing potency |

| -CH₂OH | Introduction of H-bond donor/acceptor capabilities | May improve solubility and introduce new interactions with the target |

| -CH₂CN | H-bond acceptor, potential for dipole-dipole interactions | Could improve binding affinity depending on the target's active site |

| -CH₂NH₂ | Introduction of a basic center, potential for ionic interactions and H-bonding | Could significantly alter binding mode and selectivity |

Variation of the Alkyl Chain Length or Branching

Altering the length or branching of the alkyl chain at the 7-position can probe the steric and hydrophobic constraints of the binding pocket of a biological target. Extending the methyl group to an ethyl, propyl, or larger alkyl chain would increase lipophilicity, which could enhance membrane permeability and binding to hydrophobic pockets. However, excessively large groups may lead to steric clashes and a loss of activity.

Introducing branching, for instance, by using an isopropyl or tert-butyl group, can provide insights into the shape of the binding site. These bulkier groups can also increase metabolic stability by shielding adjacent positions from enzymatic degradation.

Influence of Substituents on the Indazole Ring on Compound Efficacy and Selectivity

The substitution pattern on the indazole ring itself is a critical determinant of a compound's efficacy and selectivity. The electronic and steric properties of these substituents, as well as their position, can fine-tune the interaction with the target protein.

Positional Isomerism and its Biological Implications

The position of the methyl group on the indazole nitrogen (N1 vs. N2) is a crucial aspect of its molecular structure and can have a profound impact on biological activity. In the case of 7-Bromomethyl-2-methylindazole, the methyl group is at the N2 position. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. However, the regioselectivity of this reaction can be influenced by the substituents on the indazole ring. For instance, the presence of electron-withdrawing groups at the C7 position has been shown to favor the formation of the N2-substituted product.

Table 2: Biological Activity of N1 vs. N2 Substituted Indazole Derivatives for Different Targets

| Target | Preferred Isomer | Example Compound Series | Reference |

| PARP | N2-substituted | 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | google.com |

| Cannabinoid Receptor 1 (CB1) | N1-substituted | 7-chloro-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | google.com |

Electronic and Steric Effects of Remote Substituents

The addition of other substituents on the benzene (B151609) portion of the indazole ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with a biological target.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the electron density of the ring system, which may enhance pi-pi stacking interactions with aromatic residues in the binding site. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density and can influence the pKa of the indazole nitrogen atoms, potentially altering hydrogen bonding patterns.

Steric Effects: The size and position of remote substituents can dictate the orientation of the molecule within the binding pocket. Bulky groups can be used to achieve selectivity for a particular target by preventing binding to other proteins with smaller active sites. They can also be used to block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

Rational Design Principles for Optimized Indazole-Based Drug Candidates

The development of potent and selective drug candidates based on the indazole scaffold often relies on rational design principles, which integrate structural biology, computational chemistry, and SAR data.

Structure-based drug design is a powerful approach where the three-dimensional structure of the target protein is used to guide the design of inhibitors. For example, in the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), the indazole moiety was identified as a key "hinge binder" that interacts with the Cys694 residue in the ATP binding pocket. nih.gov This knowledge allows for the rational design of novel derivatives with improved potency.

Fragment-based drug design is another strategy that has been successfully applied to indazole-based compounds. This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. This was demonstrated in the development of novel Polo-like kinase 4 (PLK4) inhibitors, where an indazole derivative was identified as a hit compound and subsequently optimized using fragment-based strategies. nih.gov

Knowledge-based design leverages existing SAR data from related chemical series to guide the optimization of a new scaffold. By understanding which functional groups and substitution patterns are favorable for a particular target class, medicinal chemists can more efficiently design new molecules with a higher probability of success. The development of indazole amide inhibitors for extracellular signal-regulated kinase 1/2 (ERK1/2) utilized such a knowledge-based approach. nih.gov

By combining these rational design principles, it is possible to systematically optimize the structure of this compound and its analogs to develop drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

Computational Approaches to SAR/SPR

Computational methods are integral to modern drug discovery, providing powerful tools to understand and predict the relationship between a molecule's structure and its biological activity or properties. For novel compounds like this compound, these in silico techniques can accelerate the identification and optimization of lead candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The underlying principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural or physicochemical properties. nih.gov

For a series of indazole derivatives, a QSAR study would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Examples of commonly used descriptors include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. A common descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Once these descriptors are calculated for a set of indazole analogues with known biological activities (e.g., inhibitory concentrations against a specific target), statistical methods are employed to build a QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are common approaches.

A hypothetical QSAR model for a series of indazole derivatives might take the form of the following equation:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c0, c1, c2, ... cn are coefficients determined by the statistical analysis.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by creating 3D grid-based representations of the steric and electrostatic fields around the molecules. nih.gov These models can generate contour maps that highlight regions where modifications to the structure would likely lead to increased or decreased activity, guiding the design of more potent analogues. nih.gov For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors has been reported, demonstrating the utility of this approach in understanding the structural requirements for activity. nih.gov

Table 1: Hypothetical QSAR Data for a Series of Indazole Derivatives

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| This compound | 5.2 | 2.8 | 225.09 | 2.1 |

| Analogue 1 | 2.1 | 3.1 | 239.12 | 2.5 |

| Analogue 2 | 8.9 | 2.5 | 211.06 | 1.8 |

| Analogue 3 | 1.5 | 3.5 | 253.15 | 2.9 |

| Analogue 4 | 12.4 | 2.2 | 197.03 | 1.5 |

This table contains illustrative data for demonstration purposes.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design are powerful computational strategies used to identify and optimize new drug candidates. The choice between these approaches typically depends on the availability of structural information for the biological target.

Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are employed. nih.gov These approaches rely on the knowledge of a set of molecules (ligands) that are known to interact with the target. The fundamental assumption is that molecules with similar structures are likely to have similar biological activities. mdpi.com

Pharmacophore modeling is a key technique in ligand-based design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large virtual compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

For this compound and its analogues, a pharmacophore model could be developed based on their shared structural features that are essential for their biological activity. This model would guide the design of new molecules with potentially improved potency and selectivity.

Structure-Based Drug Design

In contrast, structure-based drug design is utilized when the 3D structure of the biological target (e.g., a protein or enzyme) has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. This approach involves the use of computational docking to predict the binding orientation and affinity of a ligand to its target.

Molecular docking simulations would place this compound into the binding site of its target protein, and scoring functions would be used to estimate the strength of the interaction. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

The insights gained from docking studies can guide the optimization of the lead compound. For example, if the docking results show that a particular part of the molecule is in a favorable position to form a hydrogen bond with a key amino acid residue in the binding site, modifications can be made to the molecule to enhance this interaction, potentially leading to a more potent compound. Structure-based design can also be used to identify potential issues, such as steric clashes that might hinder binding.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr123, Phe256, Arg312 |

| Types of Interactions | Pi-Pi stacking with Phe256, Hydrogen bond with Tyr123 |

| Ligand Efficiency | 0.45 |

This table contains illustrative data for demonstration purposes.

Advanced Applications Beyond Medicinal Chemistry

Applications in Material Science

The presence of a reactive bromomethyl group on the indazole ring allows for the covalent incorporation of this moiety into larger molecular architectures, thereby imparting the photophysical or electronic properties of the indazole core to the final material.

The functionalization of polymers with specific chemical groups is a key strategy for developing materials with advanced capabilities. The bromomethyl group in 7-Bromomethyl-2-methylindazole serves as an excellent electrophilic site for reaction with nucleophilic polymers or monomers. This allows for the grafting of the 2-methylindazole unit onto polymer backbones, a process known as post-polymerization modification.

Table 1: Potential Polymer Functionalization Reactions with this compound

| Polymer Type with Nucleophilic Groups | Reaction Type | Potential Outcome |

|---|---|---|

| Polymers with hydroxyl (-OH) groups | Williamson ether synthesis | Formation of an ether linkage |

| Polymers with amine (-NH2) groups | Nucleophilic substitution | Formation of a secondary amine linkage |

This integration can influence the polymer's properties, such as its solubility, thermal stability, and, most notably, its optical and electronic characteristics. The indazole moiety is known to possess fluorescent properties, and its incorporation can lead to the development of luminescent polymers for applications in sensing and imaging.

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. The performance of these devices is highly dependent on the molecular structure of the organic materials used. While direct applications of this compound in this area are not yet widely reported in mainstream literature, its structure suggests potential as a building block for more complex organic semiconductors.

The indazole core is a π-conjugated system, which is a fundamental requirement for charge transport in organic materials. By using this compound as a starting material, chemists can synthesize larger, more complex molecules with extended π-conjugation. These new molecules could then be investigated for their utility in devices such as:

Organic Light-Emitting Diodes (OLEDs): Where the indazole-derived molecule could function as an emissive layer or a host material.

Organic Photovoltaics (OPVs): Where it could be part of the donor or acceptor material in the active layer.

Organic Field-Effect Transistors (OFETs): Where it could serve as the semiconductor channel.

The synthesis of such materials would typically involve coupling reactions, such as Suzuki or Sonogashira couplings, where the bromo- or a derivative of the methyl- group on the indazole could participate.

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered significant attention for their applications in gas storage, separation, and catalysis. ZIFs are constructed from metal ions (typically zinc or cobalt) linked by imidazolate-based organic ligands.

Role in Agrochemical Development

The indazole scaffold is present in a number of biologically active molecules, including some with pesticidal properties. The development of new and effective agrochemicals is crucial for global food security.

While specific agrochemicals derived directly from this compound are not prominently documented, its chemical structure makes it an interesting starting point for the synthesis of novel candidate compounds. The reactive bromomethyl group can be used to introduce a variety of other chemical fragments, allowing for the creation of a library of new indazole derivatives. These compounds can then be screened for their herbicidal, insecticidal, or fungicidal activities. A patent for an indazole derivative, for instance, highlights its effectiveness in controlling various mite and insect pests. Although this patent does not specify this compound, it underscores the potential of the broader indazole chemical class in agrochemical applications.

The general approach would involve reacting this compound with other molecules known to be important for pesticidal activity, thereby creating hybrid molecules that could exhibit enhanced efficacy or a novel mode of action.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazole |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure and properties of molecules. researchgate.net DFT methods are employed to calculate a molecule's electron density to determine its energy and other properties, providing a balance between accuracy and computational cost. For 7-Bromomethyl-2-methylindazole, DFT calculations can elucidate its electronic characteristics, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's stability, reactivity, and the nature of its interactions with other chemical species. nih.govresearchgate.net

Theoretical calculations using DFT with a functional like B3LYP can yield numerical parameters for the frontier molecular orbitals. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular stability and reactivity. nih.gov A larger energy gap generally implies higher stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability |

| Dipole Moment | 2.5 D | Indicates molecular polarity |

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify stable intermediates, transition states, and final products.

Transition state analysis, in particular, is critical for understanding the kinetics of a reaction. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy barrier. For instance, in nucleophilic substitution reactions at the bromomethyl group, DFT calculations can model the approach of a nucleophile, the formation of the transition state, and the departure of the bromide leaving group. This allows for a detailed, stepwise understanding of the reaction mechanism, which can be difficult to achieve through experimental means alone. nih.gov Such studies can also clarify the potential for competing reaction pathways.

The indazole ring in this compound has several positions susceptible to electrophilic or nucleophilic attack. Predicting the regioselectivity of these reactions is crucial for synthetic planning. Computational methods can predict the most likely sites of reaction by analyzing the electronic properties of the molecule.

For electrophilic aromatic substitution, for example, regioselectivity can be predicted by calculating the electron density at various positions on the indazole ring. chemrxiv.org Methods like the RegioSQM, which calculates the free energies of protonated intermediates, can identify the most nucleophilic centers. chemrxiv.org By identifying the carbon atoms with the lowest free energies upon protonation, this approach can rationalize and predict the regiochemical outcome of reactions, guiding the synthesis of specific isomers.

While the indazole ring is largely planar, the 7-bromomethyl substituent has rotational freedom. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. Using quantum chemical methods, the molecular geometry of this compound can be optimized to find the lowest energy structure. bashgmu.ru

The process involves systematically rotating the bromomethyl group and calculating the energy of each resulting conformation. This generates a potential energy profile that reveals the most stable (lowest energy) conformers and the energy barriers between them. This information is vital, as the specific conformation of a molecule can significantly influence its reactivity and its ability to bind to a biological target. nih.govmdpi.com The optimized geometry provides precise bond lengths, bond angles, and dihedral angles that correspond to the most stable state of the molecule. bashgmu.ru

Molecular Modeling and Simulation Techniques

Beyond the electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of this compound, especially its interactions with large biomolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein receptor. dntb.gov.uanih.gov This method is central to structure-based drug design.